molecular formula C20H20N2O3 B5341731 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5341731
M. Wt: 336.4 g/mol
InChI Key: KCQLHGJBKFWBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmaline, is a natural beta-carboline alkaloid found in a variety of plants, including the Banisteriopsis caapi vine, which is used in traditional South American shamanic rituals. Harmaline has been studied extensively for its properties as a monoamine oxidase inhibitor (MAOI) and its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

Harmaline acts as a potent inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline increases the levels of these neurotransmitters in the brain, which can have a variety of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
Harmaline has been shown to have a variety of biochemical and physiological effects, including the induction of tremors and convulsions at high doses. At lower doses, this compound has been shown to improve cognitive function and memory in animal models, and to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Harmaline has several advantages as a research tool, including its potent MAO-inhibiting properties and its ability to cross the blood-brain barrier. However, 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline can be toxic at high doses, and care must be taken to ensure that proper safety protocols are followed in laboratory experiments.

Future Directions

There are several areas of future research that could be explored with 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline, including its potential as a therapeutic agent for neurological disorders, its effects on the gut microbiome, and its interactions with other drugs and compounds. Additionally, further studies could be conducted to elucidate the mechanisms underlying this compound's effects on cognitive function and memory, and to explore its potential as a tool for studying the neurobiology of addiction and other psychiatric disorders.

Synthesis Methods

Harmaline can be synthesized through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the reduction of harmine, a related beta-carboline alkaloid, and the demethylation of harmine using strong acids.

Scientific Research Applications

Harmaline has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. Studies have shown that 2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline has neuroprotective properties and can increase the production of neurotrophic factors, which promote the growth and survival of neurons.

properties

IUPAC Name

2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-23-18-8-13(9-19-20(18)25-12-24-19)10-22-7-6-15-14-4-2-3-5-16(14)21-17(15)11-22/h2-5,8-9,21H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQLHGJBKFWBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCC4=C(C3)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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